molecular formula C21H25FN4O4 B4092185 [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B4092185
M. Wt: 416.4 g/mol
InChI Key: SZQHIFSKWOVHPF-UHFFFAOYSA-N
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Description

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azepane and piperazine intermediates, followed by their coupling with the nitrophenyl and furan moieties. Common reagents used in these reactions include fluorinating agents, nitrating agents, and coupling catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, with common reagents including halides and amines.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and solvent environments. For example, oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

Chemistry

In chemistry, [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new therapeutic drugs.

Medicine

In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Fluorophenyl)piperazin-1-yl]-(furan-2-yl)methanone
  • [4-(4-Nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone
  • [4-(Azepan-1-yl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone

Uniqueness

Compared to these similar compounds, [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone stands out due to the presence of both the azepane and nitrophenyl groups, which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4/c22-16-14-19(26(28)29)18(15-17(16)23-7-3-1-2-4-8-23)24-9-11-25(12-10-24)21(27)20-6-5-13-30-20/h5-6,13-15H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQHIFSKWOVHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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